Quinazoline, 6-(1-methylethyl)-
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Overview
Description
Quinazoline, 6-(1-methylethyl)-, is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The presence of the 6-(1-methylethyl) group enhances its lipophilicity and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the condensation of 2-aminobenzamide with various aldehydes or ketones. For Quinazoline, 6-(1-methylethyl)-, the synthesis can be achieved through the following steps:
Amination Reaction: The reaction between 2-acetamidobenzoic acid and an amine in the presence of phosphorous trichloride yields 2-methyl-3-phenylquinazolin-4(3H)-one.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Quinazoline, 6-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions are common in the synthesis of quinazoline derivatives.
Reduction: Reductive dehalogenation reactions are used to modify quinazoline derivatives.
Substitution: Substitution reactions involving halogenated quinazoline derivatives are also prevalent.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide (K₃[Fe(CN)₆]) is used in oxidative cyclization reactions.
Reduction: Reductive dehalogenation is achieved using hydrogen iodide and red phosphorus.
Substitution: Palladium-catalyzed reactions are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with enhanced biological activities .
Scientific Research Applications
Quinazoline, 6-(1-methylethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinazoline, 6-(1-methylethyl)-, involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline, 6-(1-methylethyl)-, can be compared with other similar compounds such as:
Quinazoline-2(1H)-one: Contains an oxo group at C-2, enhancing its biological activity.
Quinazoline-4(3H)-one: Contains an oxo group at C-4, known for its anti-inflammatory properties.
Quinoxaline: Another diazanaphthalene with similar biological activities but different structural features.
Uniqueness: The presence of the 6-(1-methylethyl) group in quinazoline enhances its lipophilicity and potentially its biological activity, making it a unique derivative with promising therapeutic applications .
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
6-propan-2-ylquinazoline |
InChI |
InChI=1S/C11H12N2/c1-8(2)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H3 |
InChI Key |
UPORQSUYAKXBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CN=CN=C2C=C1 |
Origin of Product |
United States |
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